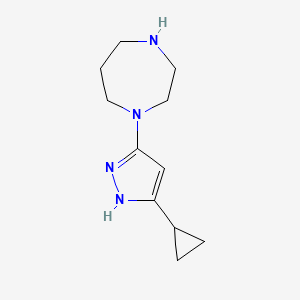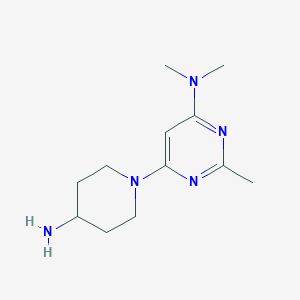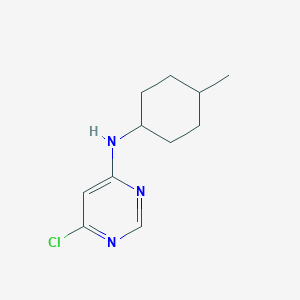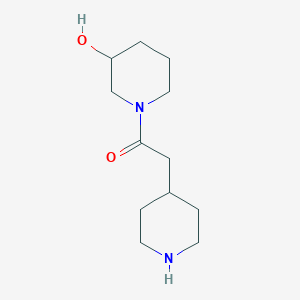
1-(5-Ciclopropil-1H-pirazol-3-il)-1,4-diazepano
Descripción general
Descripción
1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane is a useful research compound. Its molecular formula is C11H18N4 and its molecular weight is 206.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibición de la Cinasa Dependiente de Ciclina 2
Este compuesto se ha identificado como un posible inhibidor de la cinasa dependiente de ciclina 2 (CDK2) . La CDK2 es una proteína crucial involucrada en la regulación del ciclo celular. Al inhibir la CDK2, este compuesto podría utilizarse para detener la proliferación de células cancerosas, lo que lo convierte en un prometedor candidato para terapias contra el cáncer.
Actividad Antiproliferativa
Los estudios han demostrado que los derivados de este compuesto exhiben una significativa actividad antiproliferativa contra ciertas líneas celulares cancerosas . Esto sugiere que podría utilizarse en el desarrollo de nuevos agentes quimioterapéuticos que se dirigen a las células que se dividen rápidamente.
Inhibición de la Migración e Invasión Celular
Se ha descubierto que algunos derivados de "1-(5-Ciclopropil-1H-pirazol-3-il)-1,4-diazepano" inhiben la migración e invasión celular . Esto es particularmente importante en el contexto de la metástasis del cáncer, donde inhibir la propagación de las células cancerosas puede ser tan crucial como reducir su número.
Inhibición de PAK4
El compuesto se ha explorado como un inhibidor de la cinasa 4 activada por p21 (PAK4) . La PAK4 juega un papel en varios procesos celulares, incluyendo la morfología celular, la motilidad y la supervivencia. La inhibición de la PAK4 puede interrumpir estos procesos en las células cancerosas, proporcionando otro ángulo para la intervención terapéutica.
Taxonomía Química y Relación Estructura-Actividad (SAR)
Como miembro de la clase de las benzamidas, la taxonomía química de este compuesto proporciona información sobre su relación estructura-actividad (SAR) . Comprender la relación entre la estructura del compuesto y su actividad biológica es esencial para el diseño racional de candidatos a fármacos más potentes y selectivos.
Mecanismo De Acción
Target of Action
Similar compounds such as n-(5-cyclopropyl-1h-pyrazol-3-yl)benzamide have been found to targetCyclin-dependent kinase 2 . Cyclin-dependent kinases are a family of protein kinases that regulate the cell cycle, and their dysregulation can lead to uncontrolled cell proliferation, a hallmark of cancer.
Análisis Bioquímico
Biochemical Properties
1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The interaction between 1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane and CDK2 is characterized by the binding of the compound to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in the modulation of cell cycle progression and has potential implications in cancer therapy .
Cellular Effects
The effects of 1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of A549 cells, a human lung carcinoma cell line, by interfering with the PAK4 signaling pathway . Additionally, 1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane can alter gene expression patterns, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as CDK2, leading to enzyme inhibition . This binding is facilitated by the unique structure of the compound, which allows it to fit into the active site of the enzyme. Additionally, 1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in various cell lines .
Dosage Effects in Animal Models
The effects of 1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can effectively inhibit tumor growth in mouse models of cancer, while higher doses may lead to toxic effects such as hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage that maximizes therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels in cells .
Transport and Distribution
The transport and distribution of 1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to be efficiently transported across cell membranes by P-glycoprotein, a well-known efflux transporter . Once inside the cells, 1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane plays a crucial role in its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cells . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. The presence of 1-(5-Cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane in the nucleus allows it to interact with nuclear proteins and influence gene expression .
Propiedades
IUPAC Name |
1-(5-cyclopropyl-1H-pyrazol-3-yl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-4-12-5-7-15(6-1)11-8-10(13-14-11)9-2-3-9/h8-9,12H,1-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKDSAJSAACZBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NNC(=C2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1488488.png)

![2-chloro-1-isopentyl-1H-benzo[d]imidazole](/img/structure/B1488490.png)


![2-Chloro-N-[3-(methylsulfanyl)phenyl]pyrimidin-4-amine](/img/structure/B1488494.png)
![1-({[3-(Dimethylamino)propyl]amino}methyl)cyclohexan-1-ol](/img/structure/B1488495.png)

![2-[(Cyclopropylmethyl)(methyl)amino]cyclopentan-1-ol](/img/structure/B1488499.png)




![2-(2-aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1488510.png)
